molecular formula C29H28F3NO5S2 B607776 GSK2033

GSK2033

Cat. No.: B607776
M. Wt: 591.7 g/mol
InChI Key: PSOXOVKYGWBTPB-UHFFFAOYSA-N
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Description

GSK2033 is a synthetic organic compound known for its role as an antagonist of liver X receptors (LXRα and LXRβ). Liver X receptors are nuclear receptors that regulate cholesterol metabolism and inflammation. This compound has been widely studied for its potential therapeutic applications in metabolic and inflammatory diseases .

Preparation Methods

The synthesis of GSK2033 involves multiple steps, including the formation of a biphenyl structure and the introduction of sulfonamide and trifluoromethyl groups. The synthetic route typically includes:

    Formation of the biphenyl structure: This step involves coupling reactions to form the biphenyl core.

    Introduction of sulfonamide group: This is achieved through sulfonylation reactions.

    Addition of trifluoromethyl group:

Chemical Reactions Analysis

GSK2033 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide and trifluoromethyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK2033 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of liver X receptors and their role in cholesterol metabolism.

    Biology: Investigated for its effects on macrophage polarization and inflammation.

    Medicine: Explored for potential therapeutic applications in metabolic diseases, such as non-alcoholic fatty liver disease, and inflammatory conditions like rheumatoid arthritis.

    Industry: Utilized in the development of new drugs targeting liver X receptors .

Mechanism of Action

GSK2033 exerts its effects by antagonizing liver X receptors (LXRα and LXRβ). By binding to these receptors, this compound inhibits their activation, leading to a decrease in the expression of target genes involved in cholesterol metabolism and inflammation. This mechanism involves the repression of genes such as ATP-binding cassette transporter 1 (ABCA1) and sterol regulatory element-binding protein 1c (SREBP-1c) .

Comparison with Similar Compounds

GSK2033 is unique in its high specificity and potency as an LXR antagonist. Similar compounds include:

This compound stands out due to its ability to selectively inhibit LXRα and LXRβ without activating other nuclear receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3NO5S2/c1-19-14-20(2)28(21(3)15-19)40(36,37)33(18-25-12-13-27(38-25)29(30,31)32)17-22-8-10-23(11-9-22)24-6-5-7-26(16-24)39(4,34)35/h5-16H,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXOVKYGWBTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C)CC4=CC=C(O4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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